REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[O:11][CH2:12][CH2:13][O:14][CH3:15].[Cl-].[NH4+]>C(O)C.O.[Fe]>[F:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[O:11][CH2:12][CH2:13][O:14][CH3:15])[NH2:8] |f:1.2|
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)[N+](=O)[O-])OCCOC
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
then filtered hot through a pad of Diatomaceous earth
|
Type
|
WASH
|
Details
|
washing with ethanol
|
Type
|
CUSTOM
|
Details
|
the precipitated solids are removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated to a small volume
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(N)C=CC1OCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |